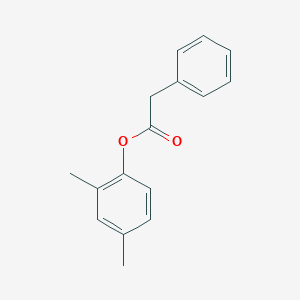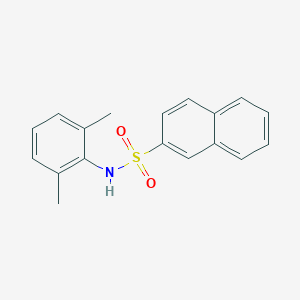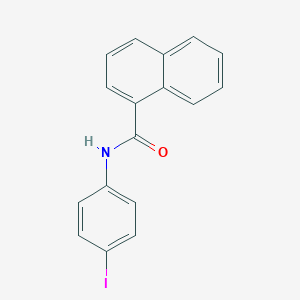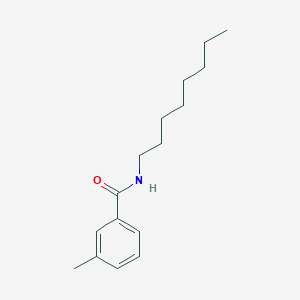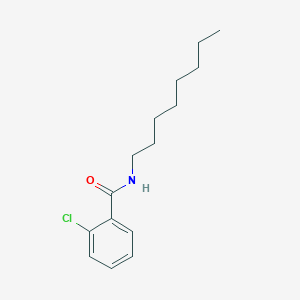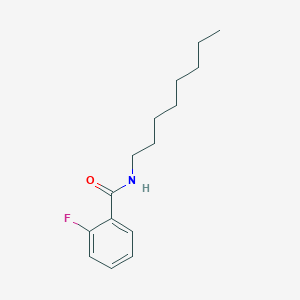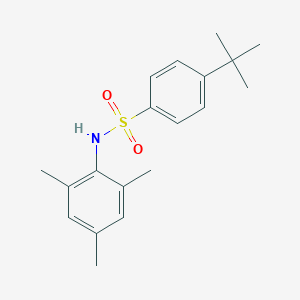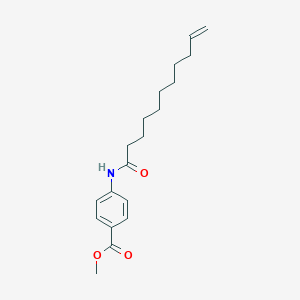
Methyl 4-(undec-10-enoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(undec-10-enoylamino)benzoate is an organic compound with the molecular formula C19H27NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and an amide linkage is formed with 10-undecenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(undec-10-enoylamino)benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of an acidic catalyst such as sulfuric acid to form methyl benzoate.
Amidation: The methyl benzoate is then reacted with 10-undecenoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond of the undecenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
Methyl 4-(undec-10-enoylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-(undec-10-enoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and enzymes, altering their function .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Methyl 4-(undec-10-enoylamino)benzoate is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and makes it a valuable compound for research in drug delivery and material science .
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 4-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h3,12-15H,1,4-11H2,2H3,(H,20,21) |
InChI Key |
DNIPYHAFXGQHPI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


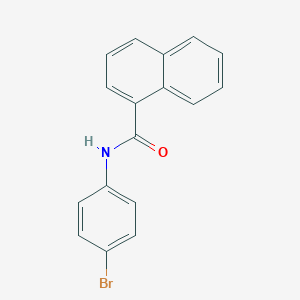
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B312594.png)
![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B312595.png)
![Ethyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B312597.png)

![N-[4-(diethylamino)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B312604.png)
